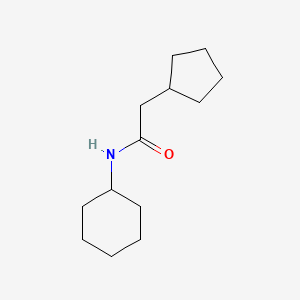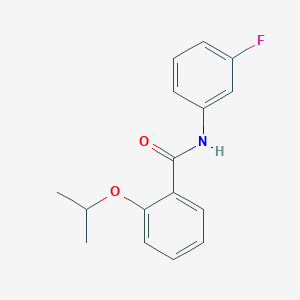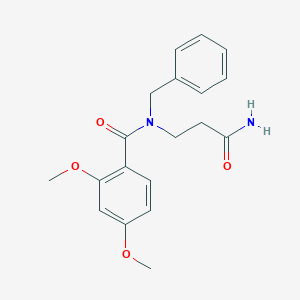![molecular formula C18H26N2O2 B5914784 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known as CPAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPAD is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. In addition to its anti-inflammatory and analgesic effects, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to reduce the levels of triglycerides and cholesterol in the blood of rats fed a high-fat diet.
Avantages Et Limitations Des Expériences En Laboratoire
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits a range of biological activities that make it useful for investigating various disease states. However, there are also limitations to its use. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has not yet been tested in humans, and its safety and efficacy in humans are unknown. In addition, the exact mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide. One direction is to investigate its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Another direction is to investigate its potential use as a treatment for type 2 diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in a mouse model. Further studies are also needed to fully understand the mechanism of action of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide and to determine its safety and efficacy in humans.
Méthodes De Synthèse
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzophenone with cyclopentanone and subsequent acylation with N,N-dimethylpropanamide. Another method involves the reaction of 4-aminobenzophenone with cyclopentanone followed by acylation with N,N-dimethylpropanamide in the presence of a catalyst. The purity and yield of 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been the subject of several studies due to its potential applications in the field of medicine. In one study, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide was shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in a mouse model of acute lung injury. 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has also been shown to have analgesic effects in a rat model of neuropathic pain. In addition, 3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.
Propriétés
IUPAC Name |
3-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)18(22)12-9-14-7-10-16(11-8-14)19-17(21)13-15-5-3-4-6-15/h7-8,10-11,15H,3-6,9,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAJXSPHJUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)


![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)